2-(Chloromethyl)-4-methylpyridine
Overview
Description
2-(Chloromethyl)-4-methylpyridine is an organohalide compound characterized by a pyridine core with a chloromethyl group at the 2-position and a methyl group at the 4-position. This compound is known for its utility in various chemical reactions and applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chloromethylation of Pyridine Derivatives: One common method involves the chloromethylation of pyridine derivatives using formaldehyde and hydrochloric acid under acidic conditions.
Halogenation Reactions: Another approach is the halogenation of 4-methylpyridine using chloromethylating agents such as chloromethyl methyl ether in the presence of a suitable catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as pyridine N-oxide.
Reduction: Reduction reactions can convert the chloromethyl group to a methylene group, resulting in the formation of 2-(methyl)-4-methylpyridine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia, amines, and alcohols are typically employed, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: 2-(methyl)-4-methylpyridine.
Substitution: Various pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Chloromethyl)-4-methylpyridine is widely used in scientific research due to its versatility and reactivity. Its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules and the development of bioactive compounds.
Medicine: It is utilized in the synthesis of drug candidates and the investigation of their biological activities.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2-(Chloromethyl)-4-methylpyridine is similar to other chloromethylpyridines, such as 2-chloromethylpyridine and 3-chloromethylpyridine. its unique combination of a chloromethyl group and a methyl group at specific positions on the pyridine ring distinguishes it from these compounds. The presence of the methyl group at the 4-position enhances its reactivity and stability, making it a valuable compound in various applications.
Comparison with Similar Compounds
2-Chloromethylpyridine
3-Chloromethylpyridine
4-Chloromethylpyridine
Properties
IUPAC Name |
2-(chloromethyl)-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-6-2-3-9-7(4-6)5-8/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMJNRKGRRCAFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506499 | |
Record name | 2-(Chloromethyl)-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38198-16-2 | |
Record name | 2-(Chloromethyl)-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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